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Compound Name: 3-(1,3-Thiazol-2-yl)thiomorpholine

Cat. No.: B1379335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of emerging thiazolyl-

thiomorpholine derivatives against the well-established chemotherapeutic agent, cisplatin. The

following sections detail their relative potencies, the experimental methodologies used for these

assessments, and the known signaling pathways involved in their cytotoxic mechanisms. While

direct comparative data for 3-(1,3-thiazol-2-yl)thiomorpholine is limited in publicly available

literature, this guide leverages data from structurally related and representative compounds

within the same chemical family to provide a valuable comparative perspective for cancer

research and drug development.

Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various thiazolyl-thiomorpholine derivatives and cisplatin has

been evaluated against several human cancer cell lines. The half-maximal inhibitory

concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific

biological or biochemical function, are summarized in the table below.
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Compound Cell Line IC50 (µM)
Reference
Compound

Cell Line IC50 (µM)

4-(4-{[2-(4-

phenylthiazol-

2-

yl)hydrazono]

methyl}pheny

l)thiomorpholi

ne

(Compound

3f)

A549 3.72 Cisplatin A549 >3.72

Thiazolyl

thiomorpholin

e derivative

(10c)

A549 10.1 Cisplatin A549 16.48 (24h)

Thiazolyl

thiomorpholin

e derivative

(10c)

HeLa 30.0 Cisplatin HeLa Varies widely

Morpholine

substituted

thiazolo[5,4-

d]pyrimidine

(4a)

HL-60 8 - - -

Note: The IC50 values for cisplatin can show significant variability between studies depending

on the experimental conditions, such as exposure time.

The data indicates that certain thiazolyl-thiomorpholine derivatives exhibit potent cytotoxic

activity, with at least one derivative (Compound 3f) demonstrating greater potency than

cisplatin in the A549 lung cancer cell line[1]. Notably, the tested 4-(4-{[2-(4-phenylthiazol-2-

yl)hydrazono]methyl}phenyl)thiomorpholine derivatives displayed high selectivity, with IC50

values exceeding 500 µM against the healthy murine fibroblast cell line L929[1]. Another
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thiazolyl thiomorpholine derivative (10c) also showed significant cytotoxicity against both A549

and HeLa cells[2].

Experimental Protocols
The cytotoxicity of the compounds listed above was primarily determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a

standard method for assessing cell viability.

MTT Assay Protocol
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4

cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., thiazolyl-thiomorpholine derivatives or cisplatin) and incubated for a

specified period (typically 24 to 72 hours).

MTT Addition: After the incubation period, the culture medium is removed, and a fresh

medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then

incubated for another 1.5 to 4 hours. During this time, mitochondrial dehydrogenases in

viable cells reduce the yellow MTT to purple formazan crystals.

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl

sulfoxide (DMSO), is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 492 nm or 570 nm. The

absorbance is directly proportional to the number of viable cells.

IC50 Calculation: The percentage of cell viability is calculated for each concentration of the

compound relative to the untreated control cells. The IC50 value is then determined by

plotting the percentage of viability against the compound concentration and fitting the data to

a dose-response curve.

Signaling Pathways and Mechanisms of Action
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Cisplatin
Cisplatin is a well-characterized DNA-damaging agent. Its cytotoxic effects are primarily

mediated through the formation of DNA adducts, which trigger a cascade of cellular events

leading to apoptosis (programmed cell death). The primary signaling pathways involved in

cisplatin-induced apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways.
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Caption: Cisplatin-induced apoptotic signaling pathways.
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Thiazolyl-Thiomorpholine Derivatives
The precise mechanism of action for 3-(1,3-thiazol-2-yl)thiomorpholine is not yet fully

elucidated. However, studies on related thiazolyl-thiomorpholine derivatives suggest that their

cytotoxic effects are also mediated by the induction of apoptosis. Evidence points towards the

involvement of the intrinsic mitochondrial pathway.
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Caption: Proposed apoptotic pathway for thiazolyl-thiomorpholine derivatives.

Conclusion
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The available data suggests that thiazolyl-thiomorpholine derivatives represent a promising

class of compounds with potent and selective cytotoxic activity against cancer cells. Some

derivatives have demonstrated superior potency to the established chemotherapeutic drug,

cisplatin, in certain cancer cell lines. Their mechanism of action appears to involve the

induction of apoptosis, likely through the mitochondrial pathway. Further research is warranted

to fully elucidate the structure-activity relationships, the precise molecular targets, and the

detailed signaling pathways of these compounds, including the specific molecule 3-(1,3-
thiazol-2-yl)thiomorpholine, to assess their full therapeutic potential. This comparative guide

serves as a valuable resource for researchers in the field of oncology and medicinal chemistry,

providing a foundation for future investigations into this promising class of anticancer agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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